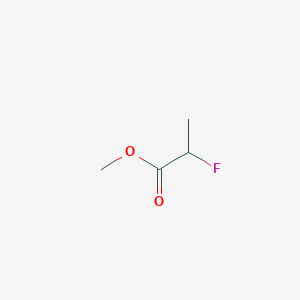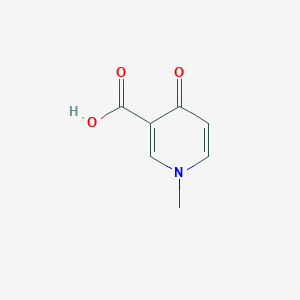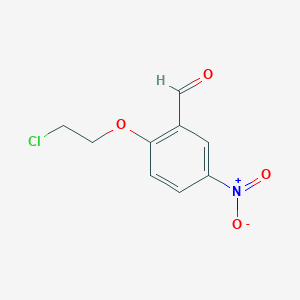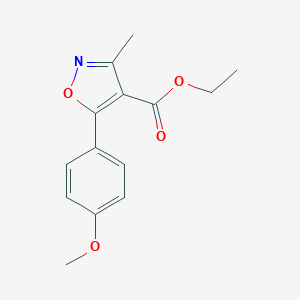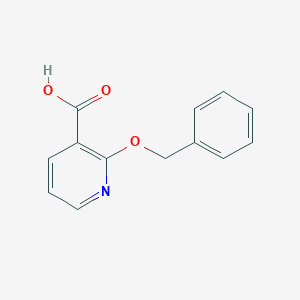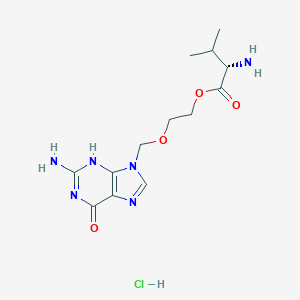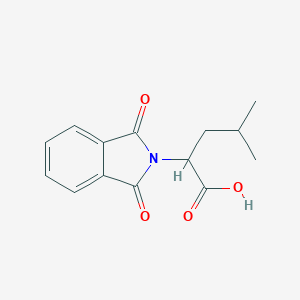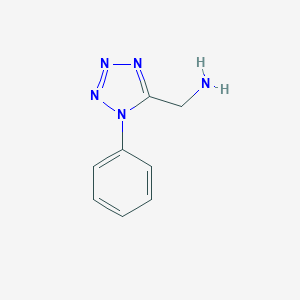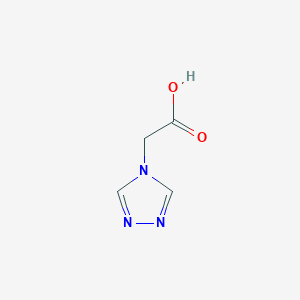![molecular formula C13H17NO2 B174528 (2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline CAS No. 196393-34-7](/img/structure/B174528.png)
(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline is a chemical compound that has gained significant attention from the scientific community due to its potential applications in various fields. This compound belongs to the class of isoquinoline alkaloids and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of (2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline involves the inhibition of the dopamine transporter. This leads to an increase in the extracellular concentration of dopamine in the brain, which in turn leads to increased dopamine signaling. This mechanism is similar to that of various drugs used for the treatment of neurological disorders such as cocaine and amphetamines.
Biochemical and Physiological Effects:
Studies have shown that (2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline has various biochemical and physiological effects. These effects include increased locomotor activity, increased dopamine release, and increased dopamine signaling. These effects make it a potential candidate for the treatment of various neurological disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline is its potent and selective inhibitory effect on the dopamine transporter. This makes it a potential candidate for the treatment of various neurological disorders. However, the low yield of this compound using the current synthesis methods is a significant limitation for lab experiments. Further optimization of the synthesis method is required to increase the yield of this compound.
Zukünftige Richtungen
There are various future directions for the study of (2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline. One direction is the optimization of the synthesis method to increase the yield of this compound. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo. This will provide valuable information on the efficacy and safety of this compound for the treatment of various neurological disorders. Additionally, the study of the structure-activity relationship of this compound will lead to the development of more potent and selective inhibitors of the dopamine transporter.
Synthesemethoden
The synthesis of (2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline has been achieved using various methods. One of the most common methods involves the condensation of 2-ethoxyaniline with ethyl glyoxylate in the presence of a catalyst. Another method involves the reaction of 2-ethoxyaniline with 2,3-epoxypropyltrimethylammonium chloride followed by reduction with sodium borohydride. The yield of this compound using these methods is relatively low, and further optimization is required.
Wissenschaftliche Forschungsanwendungen
(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of neuroscience. Studies have shown that this compound has a potent and selective inhibitory effect on the dopamine transporter, which is responsible for the reuptake of dopamine in the brain. This makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, ADHD, and addiction.
Eigenschaften
CAS-Nummer |
196393-34-7 |
|---|---|
Produktname |
(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline |
Molekularformel |
C13H17NO2 |
Molekulargewicht |
219.28 g/mol |
IUPAC-Name |
(2R,10bR)-2-ethoxy-2,5,6,10b-tetrahydro-1H-[1,2]oxazolo[3,2-a]isoquinoline |
InChI |
InChI=1S/C13H17NO2/c1-2-15-13-9-12-11-6-4-3-5-10(11)7-8-14(12)16-13/h3-6,12-13H,2,7-9H2,1H3/t12-,13-/m1/s1 |
InChI-Schlüssel |
FXINNBLAJXXLQV-CHWSQXEVSA-N |
Isomerische SMILES |
CCO[C@H]1C[C@@H]2C3=CC=CC=C3CCN2O1 |
SMILES |
CCOC1CC2C3=CC=CC=C3CCN2O1 |
Kanonische SMILES |
CCOC1CC2C3=CC=CC=C3CCN2O1 |
Synonyme |
2H-Isoxazolo[3,2-a]isoquinoline,2-ethoxy-1,5,6,10b-tetrahydro-,(2R,10bR)-rel-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Chloro-7-methylimidazo[1,2-A]pyrimidine](/img/structure/B174447.png)
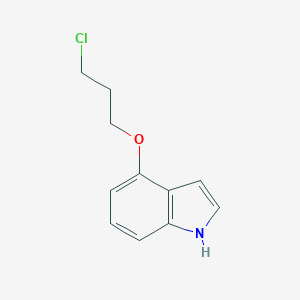
![(1,1-Dioxidobenzo[b]thiophen-2-yl)methyl (2,5-dioxopyrrolidin-1-yl) carbonate](/img/structure/B174455.png)
